molecular formula C16H19N3O2 B7607012 2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one

2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one

Cat. No.: B7607012
M. Wt: 285.34 g/mol
InChI Key: XHOGKJCUBFKNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family. This compound is characterized by its unique structure, which includes a phthalazinone core with an ethyl group at the second position and a piperidine-1-carbonyl group at the fourth position. Phthalazinone derivatives are known for their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with appropriate reagents. One common method includes the reaction of phthalazinone with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone to form N-alkyl derivatives . Another approach involves the use of benzoyl chloride as a reagent under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethyl bromoacetate, benzoyl chloride, and anhydrous potassium carbonate . The reactions are typically carried out in dry acetone or other suitable solvents under controlled conditions.

Major Products Formed

The major products formed from the reactions of this compound include various N-alkyl derivatives, which can be further modified to obtain compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one include other phthalazinone derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. The presence of the piperidine-1-carbonyl group enhances its interaction with molecular targets, making it a valuable compound for research and drug development .

Properties

IUPAC Name

2-ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-19-15(20)13-9-5-4-8-12(13)14(17-19)16(21)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOGKJCUBFKNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.